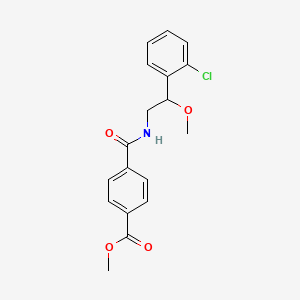

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(2-chlorophenyl)-2-methoxyethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-23-16(14-5-3-4-6-15(14)19)11-20-17(21)12-7-9-13(10-8-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXXZLMXXACBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(2-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with methyl 4-isocyanatobenzoate under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

Benzyl 4-Chloro-3-[4-(2-Methoxy-2-Oxoethoxy)Benzamido]Benzoate (23)

- Structure : Differs by a benzyl ester and a 4-chlorophenyl substituent.

- Role : Intermediate in HDAC8 inhibitor synthesis. The benzyl group enhances stability during synthesis but requires deprotection for biological activity .

- Comparison : The absence of a methoxyethyl group in the final product reduces its metabolic stability compared to the target compound.

[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid

- Structure: Boronic acid replaces the carbamoyl benzoate core; retains methoxyethylphenoxy groups.

- Activity : Demonstrated potent HDAC inhibition (IC₅₀ ~1 µM) against Magnaporthe oryzae RPD3, outperforming trichostatin A at lower concentrations .

Methyl (S)-4-(2-(3-(2-Chlorophenyl)Ureido)-2-Phenylacetamido)Benzoate (4c)

Functional Group Variations

Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate

- Structure : Replaces carbamoyl benzoate with a sulfonylcarbamate group.

- Role : Used as a pharmacopoeia reference standard .

Amlodipine Benzoate

Key Findings :

Insights :

- Lower yields in ureido-containing compounds (e.g., 4c) highlight synthetic challenges compared to carbamoyl derivatives .

Biological Activity

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a benzoate ester linked to a carbamoyl group and a chlorophenyl moiety. Its chemical formula is , and it possesses several functional groups that may contribute to its biological properties.

This compound exhibits various mechanisms of action that influence its biological activity:

- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other benzoate derivatives known for their enzyme-modulating effects. This inhibition can lead to altered metabolic pathways in target organisms or cells.

- Receptor Binding : It is hypothesized that the compound can bind to certain receptors, potentially affecting signaling pathways related to cancer proliferation or microbial resistance.

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown promising antimicrobial activity . For example, studies on related benzoate derivatives suggest they may be effective against various bacterial strains and fungi. The exact efficacy of this specific compound requires further investigation but is supported by preliminary data indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound's structure suggests potential anticancer properties , particularly as a selective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. A study demonstrated that certain benzoate derivatives exhibit high affinity for CAIX, leading to the hypothesis that this compound could similarly target this enzyme, thereby inhibiting tumor growth and metastasis .

Case Study 1: Anticancer Activity

A study published in Nature explored the binding affinities of various benzoate derivatives to CAIX. Compounds with structural similarities to this compound showed significant binding affinities (Kd values as low as 0.12 nM), indicating their potential as anticancer agents .

| Compound | Kd (nM) | Selectivity |

|---|---|---|

| Compound A | 0.12 | High |

| Compound B | 0.22 | Moderate |

| Methyl Derivative | TBD | TBD |

Case Study 2: Antimicrobial Activity

In a separate investigation, researchers assessed the antimicrobial efficacy of related compounds against common pathogens. The results indicated that some derivatives displayed significant inhibitory effects on bacterial growth, suggesting that this compound could be further explored for its antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.